1,3,6,8-Tetraethynyl-9H-carbazole
Overview
Description
1,3,6,8-Tetraethynyl-9H-carbazole is a compound characterized by a carbazole core with four ethynyl side arms attached at the 1, 3, 6, and 8 positions of the carbazole ring . This compound is known for its unique structural properties, making it a valuable building block in the synthesis of covalent organic frameworks and conjugated microporous polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated carbazole with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 1,3,6,8-Tetraethynyl-9H-carbazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetraethynyl-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents such as bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl groups can yield carbonyl compounds, while reduction can yield alkenes or alkanes.
Scientific Research Applications
1,3,6,8-Tetraethynyl-9H-carbazole has a wide range of scientific research applications, including:
Medicine: It is being explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetraethynyl-9H-carbazole involves its ability to participate in various chemical reactions due to the presence of the ethynyl groups. These groups can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with a wide range of molecular targets and pathways. For example, in the context of organic light-emitting diodes, the compound can facilitate electron and hole separation, leading to the generation of reactive oxygen species under visible light .
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetramethyl-9H-carbazole: This compound has methyl groups instead of ethynyl groups, which affects its reactivity and applications.
1,3,6,8-Tetraethynyl-9-hexyl-9H-carbazole: This derivative has a hexyl group attached to the carbazole core, which can influence its solubility and interaction with other molecules.
Uniqueness
1,3,6,8-Tetraethynyl-9H-carbazole is unique due to the presence of four ethynyl groups, which provide it with distinct electronic and structural properties. These properties make it particularly valuable in the synthesis of covalent organic frameworks and conjugated microporous polymers, as well as in the development of optoelectronic devices .
Properties
IUPAC Name |
1,3,6,8-tetraethynyl-9H-carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9N/c1-5-13-9-15(7-3)19-17(11-13)18-12-14(6-2)10-16(8-4)20(18)21-19/h1-4,9-12,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNHWHRQKIRLMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C2C(=C1)C3=CC(=CC(=C3N2)C#C)C#C)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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